3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine
Description
Properties
IUPAC Name |
3-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-11-17-4-3-14(13)18-9-12-1-2-15(19-10-12)20-5-7-21-8-6-20/h1-4,10-11H,5-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXAJRCBJUVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and can be performed in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Receptor Binding:
This compound has been studied for its potential as an enzyme inhibitor and modulator of receptor activity due to its structural similarity to biologically active molecules. Its ability to bind to active sites of enzymes can inhibit their function, making it a candidate for drug development targeting specific diseases.
Case Study:
In a study examining the inhibition of certain kinases, 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine demonstrated promising results in modulating kinase activity, suggesting its potential role in cancer therapy.
Material Science
Development of New Materials:
The compound can be utilized in the creation of advanced materials with tailored chemical properties. Its unique structure allows for modifications that can enhance the performance of polymers and coatings used in various industrial applications.
Case Study:
Research on polymer composites incorporating this compound showed improved thermal stability and mechanical properties, indicating its applicability in high-performance materials used in electronics and aerospace industries.
Chemical Biology
Biological Activity Studies:
Due to its structural features, this compound serves as a valuable tool in studying biological pathways and mechanisms. It can be used to probe interactions within cellular systems, particularly in understanding signal transduction pathways influenced by receptor-ligand interactions.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition, receptor modulation | Inhibition of kinases related to cancer |
| Material Science | Development of polymers and coatings | Enhanced thermal stability in composites |
| Chemical Biology | Studies on biological pathways and cellular interactions | Probing receptor-ligand interactions |
Mechanism of Action
The mechanism of action of 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chloro-4-methylphenyl)-6-pyrrolidin-1-yl-pyrimidin-4-amine
- Core Structure : Pyrimidin-4-amine with a pyrrolidinyl substituent.
- Key Differences: Replaces the morpholino group with a pyrrolidinyl group (a five-membered ring with one nitrogen), reducing polarity and increasing basicity. The chloro substituent is on a phenyl ring rather than a pyridine.
- Implications : Pyrrolidine’s basicity may enhance membrane permeability but reduce solubility compared to morpholine. Pyrimidine’s electron-deficient nature could influence reactivity.
6-(3-Chloro-4-fluorophenyl)pyridin-3-amine
- Core Structure : Pyridin-3-amine with a chloro-fluorophenyl substituent.
- Key Differences: Lacks the morpholino group and methylene bridge, simplifying the structure.
- Implications: The absence of morpholino may reduce solubility, while fluorine could improve bioavailability and target affinity.
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
- Core Structure : Pyrimidin-4-amine with a trifluoromethyl group and (R)-pyrrolidinyl substituent.
- Key Differences :
- Replaces chloro with a trifluoromethyl group , enhancing electron-withdrawing effects and lipophilicity.
- The stereospecific pyrrolidinyl group may influence chiral interactions in biological systems.
- Implications : The CF3 group could improve binding selectivity but reduce solubility compared to chloro.
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
- Core Structure : Pyrimidin-4-amine with a tetrahydropyran (oxane) substituent.
- Key Differences :
- Uses an oxane group (lacking nitrogen) instead of morpholine, reducing hydrogen-bonding capacity.
- The chloro substituent is on the pyrimidine ring.
- Implications : Oxane’s ether oxygen may moderately enhance solubility but lacks the basicity of morpholine’s nitrogen.
Structural and Functional Comparison Table
Research Findings and Implications
- Morpholino vs. Pyrrolidinyl/Oxane: Morpholine’s oxygen enhances solubility compared to pyrrolidine’s nitrogen (basic) or oxane’s ether . This could make the target compound more suitable for aqueous environments (e.g., drug formulations).
- Chloro Substituent : The 3-chloro group on pyridine in the target compound may offer steric and electronic effects distinct from phenyl-bound chloro groups .
Biological Activity
3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine is a compound with notable biological activity, particularly in the context of cancer research and neurological disorders. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H15ClN4O
- CAS Number : 52023-68-4
- IUPAC Name : this compound
This structure features a chloro group, a pyridine ring, and a morpholine moiety, which contribute to its biological activity.
Research indicates that this compound interacts with various biological targets, including:
- Histamine Receptors : It has shown potential as an antagonist of histamine H3 receptors (H3R), which are implicated in neurological processes. In vitro studies demonstrated an inhibition constant (K_i) of 8.8 nM, indicating strong binding affinity .
- VEGFR Inhibition : The compound has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis. Studies revealed that it could reduce VEGF levels significantly in cancer cell lines .
- Apoptosis Induction : In various cancer models, it has been observed to induce apoptosis through intrinsic pathways, enhancing its potential as an anti-cancer agent .
Efficacy in Cancer Models
Table 1 summarizes the efficacy of this compound in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR-4 | 3.4 | VEGFR inhibition |
| MDA-MB-468 | 1.1 | Apoptosis induction |
| A549 (Lung) | 6.6 | Intrinsic apoptosis pathway |
| HepG2 (Liver) | 6.9 | Intrinsic apoptosis pathway |
| PC-3 (Prostate) | 5.96 | Apoptosis via intrinsic/extrinsic pathways |
Case Studies and Research Findings
- Neurological Disorders : A study highlighted that compounds similar to this compound exhibited significant inhibitory activity against RAGE (Receptor for Advanced Glycation End Products), which is associated with neurodegenerative diseases .
- Cancer Research : In a comparative study, the compound was evaluated against standard chemotherapeutic agents like Olaparib. The results indicated that it had comparable or superior efficacy in inhibiting cell proliferation across multiple cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 6-chloropyridin-3-amine with morpholine under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂ catalyst, Xantphos ligand, Cs₂CO₃ base) to introduce the morpholine moiety.
- Methylene bridge formation : Use reductive amination (NaBH₃CN or H₂/Pd-C) between 6-morpholinopyridin-3-amine and 3-chloropyridin-4-carbaldehyde.
- Optimization : Monitor yields via HPLC and adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to suppress side products like dimerization .
Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks should be prioritized?
- Key Techniques :
- ¹H/¹³C NMR : Assign the morpholine protons (δ 3.6–3.8 ppm, multiplet) and pyridine ring protons (δ 8.2–8.5 ppm, doublets). The methylene bridge (-CH₂-) typically appears at δ 4.3–4.5 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to enzymes like MurA or kinases?
- Protocol :
- Target selection : Use crystal structures of MurA (PDB: 1UAE) or p38 MAP kinase (PDB: 1OUK) from the Protein Data Bank.
- Docking software : AutoDock Vina or Schrödinger Glide with parameters: grid box centered on active sites (e.g., ATP-binding pocket), exhaustiveness = 20.
- Validation : Compare docking scores with known inhibitors (e.g., gefitinib for kinases) and validate via MD simulations (GROMACS) to assess binding stability .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Approach :
- Dose-response curves : Test IC₅₀ values in triplicate using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays).
- Off-target profiling : Screen against panels like Eurofins KinaseProfiler to rule out non-specific interactions.
- Cellular context : Use isogenic cell lines (e.g., wild-type vs. MurA-deficient) to confirm target specificity .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s scaffold?
- Design Framework :
- Core modifications : Replace morpholine with piperazine (logP reduction) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Bioisosteres : Substitute pyridine with pyrimidine (e.g., see ) to modulate solubility.
- Data-driven iteration : Use multivariate analysis (e.g., PCA) on IC₅₀, logP, and solubility data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
